4-Methoxy-2-methylquinolin-8-OL

説明

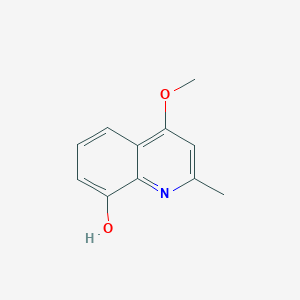

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-2-methylquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-10(14-2)8-4-3-5-9(13)11(8)12-7/h3-6,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQTWPZVBKRULK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592776 |

Source

|

| Record name | 4-Methoxy-2-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167834-50-6 |

Source

|

| Record name | 4-Methoxy-2-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Role of 4-Methoxy-2-methylquinolin-8-ol in Modulating Metal Homeostasis

Executive Summary

The modulation of transition metal homeostasis—specifically zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺)—is a critical therapeutic frontier in neurodegeneration and oncology. 4-Methoxy-2-methylquinolin-8-ol (4M2MQ) represents a specialized derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. Unlike non-selective chelators that strip metals systemically, 4M2MQ functions as a Metal Protein Attenuating Compound (MPAC) .

Its unique structural features—the steric hindrance of the 2-methyl group and the electronic donation of the 4-methoxy group—create a "Goldilocks" zone of affinity. This allows for the redistribution of dysregulated metal pools (e.g., from amyloid plaques or tumor microenvironments) back to intracellular compartments without inducing systemic deficiency. This guide details the structural pharmacology, mechanistic pathways, and validation protocols for 4M2MQ.

Part 1: Structural Pharmacology & Rational Design

To understand the utility of 4M2MQ, we must deconstruct its structure-activity relationship (SAR). The molecule is not merely a chelator; it is a tuned ionophore.

The 8-Hydroxyquinoline Core (The Engine)

The fundamental pharmacophore is the bidentate chelation site formed by the phenolic oxygen (O⁻) and the pyridine nitrogen (N). This site forms stable five-membered chelate rings with divalent and trivalent metal ions.

The 2-Methyl "Steric Gate"

-

Function: The methyl group at the C2 position, adjacent to the pyridine nitrogen, introduces steric hindrance.

-

Causality: This steric bulk destabilizes the formation of saturated 1:3 (metal:ligand) complexes with small, trivalent ions like Al³⁺ or Fe³⁺.

-

Outcome: It kinetically and thermodynamically favors the formation of 1:2 complexes with divalent ions (Zn²⁺, Cu²⁺). This selectivity is crucial for minimizing off-target iron stripping (anemia risk) while effectively targeting synaptic zinc or copper.

The 4-Methoxy "Electronic Tuner"

-

Function: The methoxy group at C4 is an electron-donating group (EDG).

-

Causality: Through resonance, this group increases the electron density on the pyridine nitrogen, thereby raising the pKa of the ring nitrogen (typically > 5.0 for substituted 8-HQs).

-

Outcome:

-

Enhanced Basicity: Increases metal binding affinity at slightly acidic pH (common in lysosomes or hypoxic tumor microenvironments).

-

Lipophilicity: Modulates logP, ensuring the molecule is hydrophobic enough to cross the Blood-Brain Barrier (BBB) or cell membranes but soluble enough for cytosolic diffusion.

-

Part 2: Mechanisms of Action

The Ionophore Effect (Metal Redistribution)

In pathologies like Alzheimer’s Disease (AD), extracellular Zinc and Copper are trapped in Amyloid-beta (Aβ) plaques, starving the neuron of these essential metals.

-

Mechanism: 4M2MQ crosses the BBB and competes with Aβ for Zn²⁺/Cu²⁺ binding.

-

Result: It solubilizes the plaque and creates a neutral, lipophilic complex (e.g., [Zn(4M2MQ)₂]) that diffuses back into the neuron.

-

Intracellular Release: Once inside, endogenous metallothioneins (which have higher affinity) strip the metal from 4M2MQ, restoring the labile metal pool for enzymatic function (e.g., kinase activation, gene transcription).

Oxidative Stress Mitigation

Free Cu²⁺ can cycle between Cu(I) and Cu(II), generating hydroxyl radicals via Fenton chemistry.

-

Mechanism: When 4M2MQ binds Cu²⁺, it occupies the coordination sites required for redox cycling.

-

Result: It "silences" the redox activity of the metal, preventing ROS generation while retaining the metal for biological use.

Part 3: Experimental Protocols

Protocol A: Determination of Metal Binding Affinity (Potentiometric Titration)

Validates the "Steric Gate" hypothesis by comparing stability constants (logK).

Materials:

-

Automatic Potentiometric Titrator (e.g., Mettler Toledo).

-

4M2MQ (High purity >98%).

-

Metal salts: Zn(ClO₄)₂, Cu(ClO₄)₂.

-

Solvent: 50% w/w aqueous dioxane (due to ligand solubility).

Workflow:

-

Calibration: Calibrate electrode with standard buffers (pH 4.0, 7.0, 10.0).

-

Ligand Solution: Dissolve 4M2MQ (1 mM) in 50% aqueous dioxane with 0.1 M NaClO₄ (ionic strength adjuster).

-

Acidification: Add HClO₄ to lower pH to ~2.0.

-

Titration (Ligand only): Titrate with standardized NaOH to determine ligand protonation constants (pKa1, pKa2).

-

Titration (Metal Complex): Repeat with 1:1 and 1:2 metal-to-ligand ratios.

-

Data Analysis: Use Hyperquad or similar software to fit the curves and calculate stability constants (

).

Success Criteria:

- for Zn should be significantly higher than for Mg/Ca (selectivity).

-

Complex formation should be evident at physiological pH (7.4).

Protocol B: Cellular Metal Rescue Assay

Demonstrates the MPAC ability to restore intracellular metal levels.

Cell Line: CHO-K1 or SH-SY5Y (neuronal model). Reagents: FluoZin-3 AM (Zn²⁺ fluorophore), TPEN (intracellular chelator/depletor).

Step-by-Step:

-

Seeding: Plate cells in 96-well black-walled plates (10,000 cells/well). Incubate 24h.

-

Depletion (Control): Treat cells with TPEN (5 µM) for 30 min to strip intracellular zinc. Wash 2x with PBS.

-

Treatment:

-

Group A: Vehicle (DMSO).

-

Group B: ZnCl₂ (10 µM) alone (extracellular zinc).

-

Group C: ZnCl₂ (10 µM) + 4M2MQ (10 µM) (pre-complexed).

-

-

Incubation: Incubate for 1 hour at 37°C.

-

Labeling: Wash cells and load with FluoZin-3 AM (2 µM) for 30 min.

-

Readout: Measure fluorescence (Ex/Em: 494/516 nm).

Interpretation:

-

Group B should show minimal fluorescence increase (Zn²⁺ cannot easily cross membrane alone).

-

Group C should show high fluorescence , confirming 4M2MQ acted as an ionophore, transporting Zn²⁺ across the membrane.

Part 4: Data Visualization

Comparison of 8-HQ Derivatives

The following table highlights how the 4-methoxy and 2-methyl substitutions shift the physicochemical profile compared to the parent compound and the drug Clioquinol.

| Compound | Substituents | pKa (Pyridine N) | LogP (Est.) | Primary Metal Selectivity | Biological Role |

| 8-Hydroxyquinoline | None | ~5.0 | 2.0 | Non-selective (Fe, Cu, Zn) | General Chelator |

| Clioquinol | 5-Cl, 7-I | ~3.5 | 3.5 | Zn > Cu >> Fe | MPAC / Antimicrobial |

| 4M2MQ | 4-OMe, 2-Me | ~5.8 | 2.8 | Zn ≈ Cu (Steric control) | Targeted Ionophore |

Pathway Diagram: Metal Redistribution Mechanism

The diagram below illustrates the "Trojan Horse" mechanism of 4M2MQ in a neurodegenerative context.

Figure 1: Mechanism of 4M2MQ-mediated metal redistribution from amyloid plaques to intracellular signaling pools.

References

-

Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Link

-

Adlard, P. A. et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron. Link

-

Oliveri, V. (2020). 8-Hydroxyquinoline scaffolds for the treatment of neurodegenerative diseases.[1] European Journal of Medicinal Chemistry. Link

-

Gogoi, D. et al. (2018). Structure-Activity Relationship of 8-Hydroxyquinoline-Derived Mannich Bases. ACS Medicinal Chemistry Letters. Link

-

Robert, A. et al. (2015). Alzheimer's disease metal-protein attenuating compounds: the 8-hydroxyquinoline derivatives.[1] Coordination Chemistry Reviews. Link

Sources

An In-depth Technical Guide to the Binding Affinity of 4-Methoxy-2-methylquinolin-8-ol for Copper and Zinc Ions

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the binding affinity of the chelating agent 4-Methoxy-2-methylquinolin-8-ol for copper (Cu²⁺) and zinc (Zn²⁺) ions. 8-Hydroxyquinoline derivatives are a significant class of compounds in medicinal chemistry and analytical sciences, acting as potent metal ion chelators.[1] Understanding the binding affinity and stoichiometry of these interactions is crucial for the development of novel therapeutics and sensitive detection methods.[2] This guide details the theoretical underpinnings of metal-ligand interactions and provides step-by-step experimental protocols for UV-Visible spectrophotometry and fluorescence spectroscopy, two robust techniques for characterizing these binding events. Furthermore, it addresses data analysis and interpretation, offering researchers, scientists, and drug development professionals a thorough resource for their investigations.

Introduction: The Significance of Quinolinol-Metal Interactions

Quinoline and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[3] The 8-hydroxyquinoline scaffold, in particular, is a well-established bidentate chelating agent, capable of forming stable complexes with various metal ions through its phenolic oxygen and quinoline nitrogen atoms.[4] The coordination of metal ions like copper and zinc is of paramount interest due to their essential roles in numerous physiological and pathological processes.

The compound of focus, this compound, is a derivative of 8-hydroxyquinoline. The substituents on the quinoline ring, a methoxy group at position 4 and a methyl group at position 2, can modulate the electronic properties and steric hindrance of the molecule, thereby influencing its binding affinity and selectivity for different metal ions. Substituents in the 2-position of the 8-hydroxyquinoline moiety have been shown to cause significant distortions from the typical square-planar-like coordination of Cu(II) complexes.[5]

A precise understanding of the binding affinity, stoichiometry, and thermodynamics of the interaction between this compound and biologically relevant metal ions such as Cu²⁺ and Zn²⁺ is fundamental for:

-

Drug Development: Designing novel therapeutic agents that can modulate metal ion homeostasis, which is often dysregulated in diseases such as neurodegenerative disorders and cancer.[2][6]

-

Analytical Chemistry: Developing selective and sensitive chemosensors for the detection and quantification of metal ions in biological and environmental samples.

-

Coordination Chemistry: Elucidating the fundamental principles that govern the formation and stability of metal-ligand complexes.[7]

This guide will provide the theoretical framework and practical protocols to accurately determine these crucial binding parameters.

Theoretical Principles of Metal-Ligand Binding

The interaction between a metal ion (M) and a ligand (L), such as this compound, to form a complex (ML) can be described by the following equilibrium:

M + nL ⇌ MLn

The stability of the resulting complex is quantified by the association constant (Ka) or its reciprocal, the dissociation constant (Kd) . A higher Ka (or lower Kd) indicates a stronger binding affinity.

Key Spectroscopic Techniques for Binding Affinity Determination:

-

UV-Visible (UV-Vis) Spectrophotometry: This technique relies on the change in the absorbance spectrum of the ligand or the metal-ligand complex upon binding.[8] The formation of a coordination complex often leads to a shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity (ε), which can be monitored to determine the binding constant.

-

Fluorescence Spectroscopy: This highly sensitive technique measures changes in the fluorescence properties of a molecule upon metal ion binding.[9] The interaction can lead to fluorescence quenching (decrease in intensity) or enhancement (increase in intensity), providing a robust signal for quantifying binding affinity.[10]

Experimental Protocols

Determining Stoichiometry using Job's Plot (Method of Continuous Variation)

Before determining the binding affinity, it is essential to establish the stoichiometry of the metal-ligand complex (i.e., the ratio of ligand to metal in the complex). Job's plot is a widely used method for this purpose.[11][12]

Protocol:

-

Prepare Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., CuSO₄ or ZnSO₄) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a Series of Solutions: Prepare a series of solutions with a constant total concentration of the metal and ligand, but with varying mole fractions of the ligand (from 0 to 1). For example, prepare 11 solutions where the mole fraction of the ligand ranges from 0.0, 0.1, 0.2, ..., 1.0.

-

Measure Absorbance: Measure the absorbance of each solution at the λmax where the complex absorbs maximally, and the individual components have minimal absorbance.

-

Construct the Job's Plot: Plot the change in absorbance (ΔA = A_observed - A_ligand - A_metal) against the mole fraction of the ligand.

-

Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[13] For instance, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.

Caption: Workflow for Determining Stoichiometry using Job's Plot.

UV-Visible Spectrophotometric Titration for Binding Affinity

This method involves titrating a fixed concentration of the ligand with increasing concentrations of the metal ion and monitoring the resulting changes in the UV-Vis spectrum.

Protocol:

-

Prepare Solutions: Prepare a stock solution of this compound and a more concentrated stock solution of the metal salt in the chosen buffer.

-

Initial Spectrum: Record the UV-Vis spectrum of the ligand solution alone.

-

Titration: Add small aliquots of the metal ion stock solution to the ligand solution. After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.

-

Data Collection: Record the absorbance at the λmax of the complex for each metal ion concentration.

-

Data Analysis (Benesi-Hildebrand Method): For a 1:1 complex, the Benesi-Hildebrand equation can be used to determine the binding constant.[14][15] A plot of 1/ΔA versus 1/[M] (where [M] is the metal ion concentration) should yield a straight line. The binding constant (Ka) can be calculated from the ratio of the intercept to the slope.[15]

Caption: Experimental Workflow for UV-Vis Spectrophotometric Titration.

Fluorescence Spectroscopy for Enhanced Sensitivity

Fluorescence spectroscopy offers higher sensitivity compared to UV-Vis spectrophotometry and is particularly useful for studying interactions at lower concentrations.[16] The binding of a metal ion can either quench or enhance the fluorescence of the ligand.

Protocol:

-

Determine Excitation and Emission Wavelengths: Record the fluorescence spectrum of this compound to determine its optimal excitation and emission wavelengths.

-

Prepare Solutions: Prepare a stock solution of the ligand and a more concentrated stock solution of the metal salt in the appropriate buffer.

-

Titration: To a solution of the ligand, add increasing amounts of the metal ion stock solution. After each addition, mix thoroughly and allow the solution to equilibrate.

-

Measure Fluorescence: Measure the fluorescence intensity at the emission maximum after each addition of the metal ion.

-

Data Analysis: The binding constant can be determined by fitting the fluorescence intensity data to a suitable binding isotherm equation (e.g., the Stern-Volmer equation for quenching or a modified Benesi-Hildebrand plot for fluorescence).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. andreabellelli.it [andreabellelli.it]

- 9. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]

- 10. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Job plot - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 14. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]

- 15. Benesi-Hildebrand_method [chemeurope.com]

- 16. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methoxy-2-methylquinolin-8-ol Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, complexation, and crystallographic analysis of 4-Methoxy-2-methylquinolin-8-ol, a substituted derivative of the versatile chelating agent 8-hydroxyquinoline. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers in medicinal chemistry and materials science to fully leverage the potential of this class of compounds. The guide delves into the nuances of crystal engineering for these complexes and the definitive elucidation of their three-dimensional architecture using single-crystal X-ray diffraction, a cornerstone technique for understanding structure-activity relationships.

Introduction: The Significance of the Quinolin-8-ol Scaffold

The quinoline ring is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Among its derivatives, 8-hydroxyquinoline (8-HQ) and its analogues stand out for their potent metal-chelating capabilities. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group create a bidentate coordination site, readily forming stable complexes with a wide array of metal ions. This chelation is often central to their biological activity, which includes antimicrobial, anticancer, antineurodegenerative, and anti-inflammatory properties.

The introduction of substituents onto the 8-HQ scaffold, such as the methoxy and methyl groups in this compound, allows for the fine-tuning of the ligand's electronic and steric properties. This, in turn, influences the stability, geometry, and ultimately, the biological efficacy of the resulting metal complexes. A precise understanding of the three-dimensional structure of these complexes at the atomic level is therefore paramount for rational drug design and the development of novel therapeutic agents. Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for obtaining this critical structural information.

This guide will provide a detailed walkthrough of the entire process, from the synthesis of the ligand and its metal complexes to the sophisticated techniques of crystal growth and the ultimate elucidation of the crystal structure by SC-XRD.

Synthesis and Complexation

Synthesis of this compound

The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup or Friedländer syntheses. A plausible synthetic route to this compound is outlined below.

Experimental Protocol: Synthesis of this compound

-

Starting Materials: Commercially available 2-amino-5-methoxyphenol and methyl vinyl ketone.

-

Reaction: A mixture of 2-amino-5-methoxyphenol and an oxidizing agent (e.g., arsenic pentoxide or iron(III) chloride) in a suitable solvent (e.g., sulfuric acid) is heated.

-

Addition: Methyl vinyl ketone is added dropwise to the heated mixture. The reaction is a variation of the Skraup synthesis, where glycerol is traditionally used.

-

Reflux: The reaction mixture is refluxed for several hours to ensure complete cyclization.

-

Work-up: After cooling, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Formation of Metal Complexes

The chelation of this compound with metal ions is typically a straightforward process, involving the deprotonation of the hydroxyl group and coordination of both the nitrogen and oxygen atoms to the metal center. The stoichiometry of the resulting complexes is commonly 1:2 (metal:ligand), although other ratios are possible depending on the metal ion and reaction conditions.

Experimental Protocol: Synthesis of a Metal(II) Complex

-

Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or methanol.

-

Metal Salt Solution: In a separate flask, dissolve a metal(II) salt (e.g., chloride, nitrate, or acetate) (1 equivalent) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate will often form immediately.

-

pH Adjustment: The pH of the solution can be adjusted with a weak base (e.g., ammonia or sodium acetate) to facilitate deprotonation of the ligand and promote complex formation.

-

Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

The Art of Crystal Growth

Obtaining high-quality single crystals suitable for SC-XRD is often the most challenging step in the process of structure determination. The goal is to create a supersaturated solution from which the molecules can slowly and orderly deposit into a crystalline lattice. Several techniques can be employed, and the choice of method and solvent is critical.

Common Crystallization Techniques

-

Slow Evaporation: The complex is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks. This is a simple and widely used method.

-

Vapor Diffusion: A concentrated solution of the complex in one solvent is placed in a small open vial, which is then sealed inside a larger container with a more volatile solvent in which the complex is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.

-

Solvent Layering: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals form at the interface of the two solvents as they slowly mix.

Table 1: Common Solvents for Crystallization of Quinolinol Complexes

| Solvent Class | Examples | Properties and Considerations |

| Polar Protic | Ethanol, Methanol, Water | Good for dissolving both the ligand and many metal salts. Hydrogen bonding can influence crystal packing. |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile | High dissolving power, can be useful for sparingly soluble complexes. |

| Nonpolar | Hexane, Toluene | Often used as anti-solvents in vapor diffusion and layering techniques. |

| Chlorinated | Dichloromethane, Chloroform | Good for dissolving many organic ligands, but their volatility can lead to rapid crystal growth if not controlled. |

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

SC-XRD is an unparalleled technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the overall molecular geometry.

The SC-XRD Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key stages.

-

Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, where it is rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray beams.

-

Structure Solution: The diffraction data provides the amplitudes of the structure factors, but not their phases. Solving the "phase problem" is a critical step and is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: An initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated diffraction patterns.

-

Validation and CIF Generation: The final structure is validated to ensure its chemical and crystallographic reasonability. The results are then typically reported in a standard Crystallographic Information File (CIF) format.

Structural Features and Analysis

The crystal structure of a this compound complex will reveal a wealth of information.

Coordination Geometry

The coordination number and geometry around the central metal ion are determined by the metal's electronic configuration and the steric demands of the ligands. Common geometries for complexes of 8-hydroxyquinoline derivatives include octahedral and square planar.

Intermolecular Interactions and Crystal Packing

The substituents on the quinoline ring play a crucial role in directing the packing of the molecules in the crystal lattice. The methoxy and methyl groups can participate in various non-covalent interactions, such as:

-

Hydrogen Bonding: While the primary hydroxyl group is involved in coordination, other potential hydrogen bond donors or acceptors in the solvent molecules or counter-ions can influence the crystal packing.

-

π-π Stacking: The aromatic quinoline rings can stack on top of each other, contributing to the stability of the crystal structure.

-

C-H···π Interactions: The methyl group's hydrogen atoms can interact with the electron-rich aromatic rings of neighboring molecules.

These interactions are vital for understanding the solid-state properties of the material and can have implications for its solubility and bioavailability in a pharmaceutical context.

Table 2: Representative Crystallographic Data for a Hypothetical M(this compound)₂ Complex

| Parameter | Value |

| Chemical Formula | C₂₄H₂₂MN₂O₄ |

| Formula Weight | (Varies with metal M) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| Volume (ų) | 2023.1 |

| Z | 4 |

| Calculated Density (g/cm³) | (Varies with metal M) |

| R-factor (%) | < 5 |

Spectroscopic Correlation

While SC-XRD provides the definitive solid-state structure, spectroscopic techniques offer valuable complementary information, particularly about the coordination environment in both solid and solution states.

-

FTIR Spectroscopy: The disappearance of the broad O-H stretching band of the free ligand and the appearance of new bands corresponding to M-O and M-N vibrations confirm the coordination of the ligand to the metal center.

-

UV-Vis Spectroscopy: Changes in the electronic absorption spectra upon complexation, such as shifts in the π-π* and n-π* transition bands, provide evidence of ligand-to-metal charge transfer and can be used to study the stability of the complexes in solution.

Relevance to Drug Development

The precise structural information obtained from SC-XRD is a cornerstone of modern drug design. For this compound complexes, this data is critical for:

-

Structure-Activity Relationship (SAR) Studies: By correlating specific structural features (e.g., bond lengths, coordination geometry, intermolecular interactions) with biological activity, more potent and selective drug candidates can be designed.

-

Understanding Mechanism of Action: The three-dimensional structure can provide insights into how the complex might interact with biological targets such as enzymes or DNA. The lipophilicity of the complex, which can be influenced by its structure, is a key factor in its ability to cross cell membranes.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and stability. SC-XRD is essential for identifying and characterizing these polymorphs.

Conclusion

The crystal structure analysis of this compound complexes is a multifaceted process that combines synthetic chemistry, the meticulous art of crystal growth, and the powerful analytical technique of single-crystal X-ray diffraction. This guide has provided a comprehensive framework for undertaking such studies, emphasizing the importance of a deep understanding of the underlying principles to achieve success. The structural insights gained from these analyses are invaluable for advancing the development of new therapeutic agents and functional materials based on the versatile quinolin-8-ol scaffold.

References

-

Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

-

Shen, A. Y., Wu, S. N., & Chen, C. C. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 167, 9-23. [Link]

-

Al-Omair, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-10. [Link]

-

Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. ResearchGate. [Link]

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. [Link]

-

Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 14(3), 751-757. [Link]

-

Patel, K. B., Patel, Y. M., & Patel, R. B. (2013). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8-quinolinols mixed Ligand. Research Journal of Recent Sciences, 2, 55-60. [Link]

-

Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2151. [Link]

-

University of Fribourg. (n.d.). Guide for crystallization. [Link]

-

ICMAB. (n.d.). Crystallization of small molecules. [Link]

-

Sene, S., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864. [Link]

-

Patel, K. D., et al. (2014). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Journal of Saudi Chemical Society, 18(5), 519-526. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Wikipedia. (n.d.). Crystallographic Information File. [Link]

-

Hall, S. R. (1996). CIF (Crystallographic Information File). Semantic Scholar. [Link]

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]

-

University of Glasgow. (n.d.). Introduction to Powder Crystallographic Information File (CIF). [Link]

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. [Link]

-

Giacovazzo, C., & Siliqi, D. (2014). Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

-

Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. [Link]

-

Cockcroft, J. (n.d.). Introduction. Birkbeck College, University of London. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

-

Bruker. (2020). What is Single Crystal X-ray Diffraction?. YouTube. [Link]

Methodological & Application

Step-by-step procedure for metal chelation assays using 4-Methoxy-2-methylquinolin-8-ol

This Application Note is structured to guide researchers through the rigorous characterization of 4-Methoxy-2-methylquinolin-8-ol (MMQ) as a metal chelator. This compound represents a substituted 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure in medicinal chemistry known for its ability to modulate metal homeostasis in neurodegenerative and infectious disease models.[1]

Introduction & Mechanistic Rationale

The therapeutic potential of this compound (MMQ) lies in its bidentate coordination geometry. Unlike non-selective chelators (e.g., EDTA), MMQ is designed to act as a ionophore or metallo-chaperone , redistributing transition metals like Cu(II), Zn(II), and Fe(II/III) rather than stripping them systemically.

Structural Insights for Assay Design:

-

Chelation Site: Binding occurs via the phenolic oxygen (deprotonated) and the quinoline nitrogen lone pair.

-

2-Methyl Substituent: This is a critical steric feature. It sterically hinders the formation of tris-complexes (

) with trivalent ions like Al(III), thereby enhancing selectivity for divalent ions ( -

4-Methoxy Group: An electron-donating group (EDG) that increases electron density on the aromatic ring, potentially increasing the

of the phenolic hydroxyl and altering the stability constant (

Visualizing the Chelation Mechanism

The following diagram illustrates the equilibrium dynamics and the structural transformation during the assay.

Figure 1: Mechanism of bidentate chelation. The 2-methyl group directs selectivity toward square planar or distorted tetrahedral geometries typical of divalent cations.

Materials & Reagents

To ensure reproducibility, use the following grade of reagents.

| Reagent | Grade/Specification | Purpose |

| This compound | >98% Purity (HPLC) | Target Ligand |

| DMSO (Dimethyl sulfoxide) | Anhydrous, Spectrophotometric Grade | Ligand Stock Solvent (prevents precipitation) |

| HEPES or MOPS Buffer | 10-50 mM, pH 7.4 | Physiological pH control. Avoid Phosphate buffers (precipitate metals). |

| Metal Chlorides ( | Cu | Metal source. Chlorides are preferred over sulfates for solubility. |

| Chelex-100 Resin | Analytical Grade | Pre-treatment of buffers to remove trace metal contaminants. |

Experimental Protocol: UV-Vis Spectrophotometric Titration

This is the "Gold Standard" assay for determining the Stability Constant (

Phase A: Preparation of Stock Solutions[3]

-

Ligand Stock (10 mM): Dissolve MMQ in 100% DMSO. Note: MMQ is lipophilic; aqueous solubility is poor.

-

Metal Stocks (10 mM): Dissolve metal salts in deionized water (Milli-Q).

-

Assay Buffer: Prepare 20 mM HEPES, pH 7.4, 150 mM NaCl. Treat with Chelex-100 overnight to remove background metals.

Phase B: Spectral Scanning (Determination of )

Before titration, identify the spectral shift.

-

Dilute Ligand Stock to 50 µM in Assay Buffer (keep DMSO < 1%).

-

Scan absorbance from 200 nm to 600 nm .

-

Add 1 equivalent of

. -

Rescan.

-

Result: You will observe a Bathochromic Shift (Red Shift) . The free ligand peak (likely ~240-250 nm) will decrease, and a new Metal-to-Ligand Charge Transfer (MLCT) band will appear (typically 380-450 nm for Cu-8HQ derivatives).

-

Phase C: Titration Workflow

Figure 2: Step-by-step titration workflow for determining binding affinity.

Detailed Steps:

-

Place 2.0 mL of 50 µM Ligand solution in a quartz cuvette (1 cm path length).

-

Record the baseline spectrum.

-

Titrate metal solution in 0.1 equivalent increments (e.g., if ligand is 50 µM, add metal to increase concentration by 5 µM per step).

-

Mix by pipetting up and down; allow 2 minutes for equilibrium.

-

Record spectrum after each addition.

-

Continue until 2.5 - 3.0 equivalents of metal are added.

Data Interpretation:

-

Isosbestic Points: The presence of sharp isosbestic points (wavelengths where absorbance remains constant) indicates a clean equilibrium between two species (Free Ligand

Bound Complex) without side reactions. -

Saturation Point: Plot Absorbance at

vs. [Metal]/[Ligand] ratio. The inflection point indicates stoichiometry (e.g., a plateau at 0.5 indicates a 1:2 Metal:Ligand ratio).

Protocol: Job’s Plot (Method of Continuous Variations)

To rigorously confirm the stoichiometry (likely 1:2 for MMQ-Cu).

-

Prepare Solutions: Prepare 100 µM stocks of both Ligand and Metal in the same buffer.

-

Mix Ratios: Prepare a series of samples where the total molar concentration (

) is constant (e.g., 50 µM), but the mole fraction (-

Sample 1: 0 µM M + 50 µM L

-

Sample 2: 10 µM M + 40 µM L

-

...

-

Sample 6: 50 µM M + 0 µM L

-

-

Measure: Record Absorbance at the complex's

. -

Plot: Absorbance vs. Mole Fraction of Ligand (

).[2][3][4]

Protocol: Fluorescence Turn-On Assay

8-HQ derivatives are often weakly fluorescent in their free form due to Excited-State Intramolecular Proton Transfer (ESIPT). Metal binding blocks this process and rigidifies the molecule, causing a massive increase in fluorescence (Quantum Yield enhancement).

Procedure:

-

Excitation Wavelength: Set to the

determined in UV-Vis (approx 360-400 nm). -

Emission Scan: 400 nm – 650 nm.

-

Titration: Follow the same titration steps as UV-Vis.

-

Utility: This assay is far more sensitive than UV-Vis and can be used to detect trace metals or to measure competition with biological ligands (e.g., Amyloid-beta).

Data Analysis & Troubleshooting

Calculating Stability Constants

For a 1:2 complex (

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Precipitation | Complex is insoluble in water. | Increase DMSO content to 10-20% or use a surfactant (e.g., 1% Tween-20). |

| No Spectral Shift | pH is too low (Ligand protonated). | Ensure pH > 6.0. The phenol must deprotonate to bind. |

| Drifting Baseline | Oxidation of Ligand. | Degas buffers; add mild reducing agent if compatible (though 8-HQs are generally stable). |

| Lack of Isosbestic Point | Multiple species forming. | Check for stepwise formation ( |

References

-

Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. Link

-

Job, P. (1928).[2] "Formation and Stability of Inorganic Complexes in Solution." Annales de Chimie, 9, 113–203. (Foundational reference for Job's Plot).

-

Gaggelli, E., et al. (2006). "Copper homeostasis and neurodegenerative disorders (Alzheimer's, Prion, and Parkinson's diseases and amyotrophic lateral sclerosis)." Chemical Reviews, 106(6), 1995–2044. Link

- Oliveri, V., & Vecchio, G. (2011). "8-Hydroxyquinolines as multifunctional ligands for the treatment of Alzheimer's disease." ChemMedChem, 6(4), 572-574. (Context for 2-methyl substitution).

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Methoxy-2-methylquinolin-8-ol

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Methoxy-2-methylquinolin-8-ol. The method is suitable for routine quality control and research applications. Chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile and a phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Analyte Overview & Physicochemical Properties

This compound is a quinoline derivative. The development of a robust analytical method is crucial for its accurate quantification in various matrices. A comprehensive understanding of its physicochemical properties is the foundation for a logical method development strategy.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| LogP (predicted) | ~1.2 - 2.3 | [2][3] |

| pKa (predicted) | Phenolic OH: ~9-10 Quinoline N: ~4-5 | General quinoline knowledge |

| UV Absorbance | Quinoline structures typically exhibit strong absorbance between 220-350 nm.[4] |

The predicted LogP value suggests that the compound is moderately hydrophobic, making it an ideal candidate for reversed-phase chromatography. The presence of both an acidic phenolic hydroxyl group and a basic quinoline nitrogen atom means that the chromatographic behavior will be highly dependent on the pH of the mobile phase.

HPLC Method Development Strategy

The goal is to develop a method that provides a sharp, symmetric peak for this compound, free from interference, with a reasonable run time. A systematic approach, as outlined below, was employed.

Caption: A systematic workflow for HPLC method development and validation.

Materials and Instrumentation

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

-

Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.

-

Chemicals:

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (AR grade).

-

Orthophosphoric acid (AR grade).

-

Water (Milli-Q or equivalent).

-

-

Software: OpenLab CDS or equivalent.

Protocol 1: Chromatographic Method Development

This protocol outlines the steps to develop a selective and efficient chromatographic method.

Initial Parameter Selection

The starting point for method development is based on the analyte's physicochemical properties.

-

Stationary Phase: A C18 column is the most common and versatile reversed-phase column and serves as an excellent starting point for moderately non-polar compounds like this compound.[5]

-

Mobile Phase: A mixture of acetonitrile and water is chosen. Acetonitrile typically provides better peak shapes and lower backpressure compared to methanol. A phosphate buffer is selected to control the pH. To ensure the analyte is in a single ionic form, a pH of ~3.0 is chosen, which will protonate the quinoline nitrogen (pKa ~4-5) and keep the phenolic hydroxyl group (pKa ~9-10) protonated.

-

Detection: Based on the typical UV absorbance of quinoline derivatives, an initial detection wavelength of 254 nm is selected, with a full UV scan (200-400 nm) performed to determine the wavelength of maximum absorbance (λmax).[4]

Step-by-Step Optimization

-

Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in methanol. Dilute to a working concentration of 10 µg/mL with the initial mobile phase.

-

λmax Determination: Inject the working standard and acquire the UV spectrum from 200-400 nm. Identify the λmax and set this as the monitoring wavelength.

-

Isocratic Elution Trials:

-

Prepare a mobile phase of 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.

-

Perform a series of isocratic runs, varying the percentage of acetonitrile (e.g., 30%, 40%, 50%, 60%).

-

Aim for a retention factor (k') between 2 and 10.

-

-

Gradient Elution Development: If a suitable isocratic method cannot be achieved, develop a gradient method.

-

Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution composition.

-

Refine the gradient to provide a good separation with a reasonable run time. A suggested starting gradient is presented in Table 2.

-

Table 2: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | λmax (determined experimentally, e.g., 245 nm) |

Protocol 2: Method Validation (as per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following parameters should be assessed according to ICH Q2(R1) and USP <1225> guidelines.[7][8][9][10]

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Table 3: Validation Parameters and Acceptance Criteria

| Parameter | Approach | Acceptance Criteria |

| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using DAD. | No interference at the analyte's retention time. Peak purity index > 0.99. |

| Linearity | Analyze 5-7 concentrations across the expected range (e.g., 1-50 µg/mL). | Correlation coefficient (R²) ≥ 0.999. |

| Accuracy | Spike a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |

| Precision | Repeatability: 6 replicate injections of a standard solution. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0%. |

| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N of 3 for LOD, S/N of 10 for LOQ. |

| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, temp ±2°C). | System suitability parameters remain within limits. |

Step-by-Step Validation Experiments

-

Specificity: Inject a diluent blank, a placebo sample (if applicable), and a standard solution. Ensure no interfering peaks are present at the retention time of this compound.

-

Linearity: Prepare a series of at least five standard solutions from the stock solution, covering the expected analytical range. Plot the peak area versus concentration and perform a linear regression analysis.

-

Accuracy (Recovery): Prepare samples by spiking the analyte into a representative matrix at three different concentration levels (low, medium, high). Analyze these in triplicate and calculate the percentage recovery.

-

Precision:

-

Repeatability: Inject a single standard solution (e.g., 10 µg/mL) six times and calculate the Relative Standard Deviation (RSD) of the peak areas.

-

Intermediate Precision: Have a different analyst repeat the repeatability study on a different day or with different equipment.

-

-

Robustness: Analyze a standard solution while making small, deliberate changes to the method parameters as listed in Table 3. Evaluate the impact on retention time, peak area, and system suitability.

Data Interpretation and System Suitability

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

Table 4: System Suitability Test (SST) Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 1.5 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (from ≥ 5 replicate injections) |

A successful run will yield a sharp, symmetrical peak for this compound at a reproducible retention time, meeting all SST criteria.

Conclusion

The RP-HPLC method described provides a reliable and robust tool for the quantification of this compound. The method is specific, linear, accurate, and precise over the specified range. The short run time makes it suitable for high-throughput analysis in quality control and research environments. This application note provides a comprehensive framework for both the development and validation of this analytical method.

References

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][6][7][11]

-

United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link][8][9][10][12]

-

Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][13][14]

-

SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link][5]

-

PubChem. 8-Methoxy-4-methylquinolin-2(1H)-one. National Center for Biotechnology Information. [Link][2]

-

Chemsrc. 4-Hydroxy-8-methoxy-2-methylquinoline. [Link][1][15]

-

ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link][4]

Sources

- 1. cn.canbipharm.com [cn.canbipharm.com]

- 2. 8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2 | CID 782123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. USP <1225> Method Validation - BA Sciences [basciences.com]

- 9. uspbpep.com [uspbpep.com]

- 10. â©1225⪠Validation of Compendial Procedures [doi.usp.org]

- 11. jordilabs.com [jordilabs.com]

- 12. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]

- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 14. fda.gov [fda.gov]

- 15. 4-Hydroxy-8-methoxy-2-methylquinoline | CAS#:15644-89-0 | Chemsrc [chemsrc.com]

Synthesis of Transition Metal Complexes with 4-Methoxy-2-methylquinolin-8-ol: Application Notes and Protocols for Advanced Research

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis and characterization of transition metal complexes incorporating the versatile bidentate ligand, 4-Methoxy-2-methylquinolin-8-ol. This document is designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Significance of this compound in Coordination Chemistry

8-Hydroxyquinoline and its derivatives are a well-established class of chelating agents in coordination chemistry.[1] The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring upon coordination with a metal ion.[1] The resulting metal complexes have garnered significant interest due to their diverse applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities.[2]

The ligand in focus, this compound, offers unique electronic and steric properties. The electron-donating methoxy group at the 4-position and the methyl group at the 2-position can modulate the lipophilicity and electronic structure of the resulting metal complexes, potentially enhancing their biological activity and cellular uptake.[3] The study of transition metal complexes with this particular ligand is a promising avenue for the development of novel therapeutic agents.

General Principles of Synthesis

The synthesis of transition metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio. The reaction is generally carried out in a solvent in which both the ligand and the metal salt have adequate solubility, often with the application of heat to facilitate the reaction.

Experimental Workflow and Protocols

Protocol 1: General Synthesis of M(II) Complexes with this compound

This protocol provides a generalized procedure for the synthesis of divalent transition metal complexes, such as those of Cu(II), Ni(II), and Co(II).

Materials:

-

This compound

-

Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

-

Ethanol (absolute)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 30 mL of absolute ethanol. Gently warm the mixture on a hotplate with magnetic stirring to ensure complete dissolution.

-

Deprotonation of the Ligand: To the ligand solution, add 2.0 mmol of 0.1 M NaOH solution dropwise while stirring. This step is crucial for the deprotonation of the hydroxyl group, facilitating coordination to the metal ion.

-

Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the desired metal(II) chloride salt in a minimal amount of deionized water (approximately 5-10 mL) and then add 20 mL of absolute ethanol.

-

Complexation Reaction: Add the metal salt solution dropwise to the ligand solution with continuous stirring. A change in color and the formation of a precipitate are typically observed, indicating the formation of the metal complex.

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux for 2-3 hours with continuous stirring. Refluxing ensures the completion of the reaction.

-

Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the final product in a desiccator over anhydrous CaCl₂.

Causality Behind Experimental Choices:

-

The use of a 2:1 ligand-to-metal molar ratio is based on the bidentate nature of the ligand and the common coordination number of divalent transition metals, leading to the formation of ML₂ complexes.[1]

-

The addition of a base (NaOH) is essential to deprotonate the phenolic hydroxyl group of the ligand, making the oxygen atom a better nucleophile for coordination to the positively charged metal center.

-

Ethanol is a common solvent for these reactions as it provides good solubility for the ligand and many metal salts, and its boiling point is suitable for refluxing.

-

Washing with a non-polar solvent like diethyl ether helps in removing any organic impurities and aids in the drying process.

Characterization of the Synthesized Complexes

A combination of spectroscopic and analytical techniques is employed to confirm the formation and elucidate the structure of the synthesized complexes.

Table 1: Expected Physicochemical and Spectroscopic Data for M(II)-(this compound)₂ Complexes

| Characterization Technique | Expected Observations and Rationale |

| Elemental Analysis (C, H, N) | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed [M(C₁₁H₁₀NO₂)₂] formula. |

| Molar Conductance | Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) are expected, indicating the non-electrolytic nature of the complexes.[4] |

| Infrared (IR) Spectroscopy | - Disappearance of the broad O-H stretching band of the free ligand (around 3400 cm⁻¹).- A shift in the C=N stretching vibration of the quinoline ring to a lower frequency upon coordination.- Appearance of new bands in the far-IR region corresponding to M-N and M-O stretching vibrations.[5] |

| UV-Visible Spectroscopy | - Bathochromic (red) shifts of the ligand's absorption bands upon complexation.- Appearance of new bands in the visible region due to d-d electronic transitions of the metal ion, which are indicative of the coordination geometry.[6] |

| ¹H NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)) | - Disappearance of the proton signal from the hydroxyl group.- Shifts in the chemical shifts of the aromatic protons of the quinoline ring upon coordination. |

| Magnetic Susceptibility | For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), the measured magnetic moment can help in determining the geometry of the complex (e.g., octahedral vs. square planar). |

Visualizing the Synthesis and Structure

Diagram 1: General Workflow for the Synthesis of Transition Metal Complexes

Caption: A schematic representation of the synthetic workflow.

Diagram 2: Proposed Structure of a M(II) Complex

Caption: A generalized coordination of the bidentate ligand.

Applications in Drug Development

Transition metal complexes of 8-hydroxyquinoline derivatives have shown significant promise in drug development.[3] The chelation of the metal ion can enhance the biological activity of the parent ligand through various mechanisms, including:

-

Increased Lipophilicity: Metal complexation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

-

Modulation of Redox Properties: The coordinated metal ion can participate in redox reactions, which can be cytotoxic to cancer cells or inhibit microbial growth.

-

DNA Intercalation and Cleavage: Some metal complexes can interact with DNA, leading to the inhibition of replication and transcription.[3]

Further research into the biological activities of transition metal complexes with this compound, including cytotoxicity assays against various cancer cell lines and antimicrobial screening, is highly encouraged.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Stable Metal Binding of 4-Methoxy-2-methylquinolin-8-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-2-methylquinolin-8-ol. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you achieve stable and reproducible metal binding in your experiments.

Introduction: The Critical Role of pH in Metal Chelation

This compound, a derivative of 8-hydroxyquinoline, is a potent bidentate chelating agent that coordinates with metal ions through its quinoline nitrogen and the oxygen of the hydroxyl group. The stability of the resulting metal complex is critically dependent on the pH of the solution. This is because the protonation state of both the quinoline nitrogen and the hydroxyl group dictates the ligand's availability and affinity for the metal ion. Understanding and controlling the pH is therefore paramount for successful complexation.

This guide will walk you through the fundamental principles of pH-dependent metal binding, provide practical troubleshooting for common experimental issues, and offer detailed protocols for determining optimal conditions for your specific metal of interest.

Frequently Asked Questions (FAQs)

Q1: At what pH should I expect optimal metal binding with this compound?

A1: The optimal pH for metal binding is a balance between ensuring the deprotonation of the hydroxyl group, which is essential for coordination, and preventing the hydrolysis of the metal ion at higher pH values. For 8-hydroxyquinoline derivatives, metal chelation typically becomes significant in the pH range of 4 to 10.[1]

-

pKa1 ≈ 5.55: This corresponds to the protonation of the quinoline nitrogen (the equilibrium between the protonated quinolinium ion and the neutral form).

-

pKa2 ≈ 10.31: This corresponds to the deprotonation of the hydroxyl group (the equilibrium between the neutral phenol and the phenolate anion).[2]

Metal chelation requires the hydroxyl group to be deprotonated. Therefore, you will generally see increased complex formation as the pH approaches and exceeds the pKa of the hydroxyl group (around 10.31). However, many metal ions will precipitate as metal hydroxides at high pH. Thus, the optimal pH is often a compromise, typically in the slightly acidic to neutral or slightly basic range (pH 5-9), where a sufficient concentration of the deprotonated ligand exists without causing metal hydroxide precipitation.

Q2: Why am I not seeing any metal complex formation even though the metal and ligand are in solution?

A2: This is a common issue and is almost always related to the pH of your solution. Here are a few possibilities:

-

pH is too low: If the pH is significantly below the pKa of the quinoline nitrogen (e.g., pH < 4), the ligand will be predominantly in its protonated form. In this state, the lone pair of electrons on the nitrogen is not available for coordination with the metal ion.

-

Competition with protons: Even at a pH between the two pKa values, there is a competition between the metal ion and protons for the binding site. A lower pH favors protonation, thus hindering metal complex formation.

Q3: My metal complex is precipitating out of solution. What can I do?

A3: Precipitation can occur for a couple of reasons:

-

Metal hydroxide formation: If the pH is too high, your metal ion may be precipitating as a metal hydroxide. You can check the solubility product (Ksp) of the corresponding metal hydroxide to determine the pH at which precipitation will occur for your metal concentration. Lowering the pH should resolve this issue.

-

Low solubility of the complex: While 8-hydroxyquinoline complexes are often used in gravimetric analysis due to their insolubility, for solution-based studies, you may need to modify your solvent system. Using a co-solvent such as ethanol or DMSO can increase the solubility of the metal complex.[3]

Q4: How do the methoxy and methyl groups on this compound affect its metal binding properties compared to the parent 8-hydroxyquinoline?

A4: The substituents on the quinoline ring can influence the ligand's electronic properties and, consequently, its metal binding affinity.

-

2-Methyl Group: The methyl group is an electron-donating group. This can increase the electron density on the quinoline ring, potentially making the nitrogen atom a stronger Lewis base and thus a better donor for the metal ion.

-

4-Methoxy Group: The methoxy group is also an electron-donating group through resonance. This will further increase the electron density on the ring system, likely enhancing the basicity of the quinoline nitrogen and the acidity of the hydroxyl group, which could lead to more stable metal complexes formed at a slightly lower pH compared to the unsubstituted 8-hydroxyquinoline.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or low yield of metal complex | 1. Incorrect pH: The pH of the solution is too low, leading to protonation of the ligand. 2. Metal ion hydrolysis: The pH is too high, causing the metal ion to precipitate as a hydroxide. | 1. Optimize pH: Systematically vary the pH of your reaction mixture (e.g., from pH 4 to 10) to find the optimal range for complex formation. Use a pH meter for accurate measurements. 2. Consult metal hydroxide Ksp values: Determine the pH at which your metal ion will precipitate and work below this pH. |

| Precipitation of the metal complex | 1. Low solubility of the complex in the chosen solvent. 2. Formation of insoluble metal hydroxides at high pH. | 1. Use a co-solvent: Add a water-miscible organic solvent like ethanol, methanol, or DMSO to your reaction mixture to increase the solubility of the complex. 2. Lower the pH: Adjust the pH to a lower value where the metal hydroxide is soluble but complex formation still occurs. |

| Inconsistent or non-reproducible results | 1. Poor pH control: The pH of the solution is not being accurately measured or maintained. 2. Buffer interference: The buffer system being used is interfering with the metal-ligand interaction. | 1. Calibrate your pH meter: Ensure your pH meter is properly calibrated before each experiment. Use a reliable buffer system to maintain a constant pH. 2. Choose an appropriate buffer: Select a buffer that does not chelate the metal ion of interest. Buffers like MES, HEPES, and PIPES are often good choices. Avoid phosphate and citrate buffers if working with metals that form strong complexes with them. |

| Color change is observed, but no solid complex is formed | 1. The complex is soluble in the solvent system. 2. The concentration of reactants is too low. | 1. This may not be a problem if you are studying the complex in solution. If you need to isolate a solid, try reducing the solvent volume or adding a non-solvent to induce precipitation. 2. Increase the concentration of your metal and ligand solutions. |

Experimental Protocols

Protocol 1: Potentiometric Titration for pKa Determination of this compound

This protocol outlines the steps for determining the acid dissociation constants (pKa) of your ligand using potentiometric titration. This is a crucial first step in understanding its pH-dependent behavior.[4][5][6][7][8]

Materials:

-

This compound

-

Standardized 0.1 M HCl

-

Standardized 0.1 M NaOH (carbonate-free)

-

KCl (for maintaining ionic strength)

-

Deionized water

-

Ethanol or other suitable co-solvent (if the ligand is not water-soluble)

-

Calibrated pH meter with a combination glass electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Prepare the Ligand Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water/ethanol mixture). The final concentration should be around 1-5 mM. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Acidify the Solution: Add a known excess of standardized 0.1 M HCl to the ligand solution to ensure that both the quinoline nitrogen and the hydroxyl group are fully protonated.

-

Titrate with NaOH: Titrate the acidified ligand solution with standardized 0.1 M NaOH. Record the pH value after each addition of titrant. It is important to add smaller increments of titrant near the equivalence points where the pH changes rapidly.

-

Data Analysis:

-

Plot the pH values versus the volume of NaOH added to obtain a titration curve.

-

The titration curve will show two inflection points corresponding to the neutralization of the excess HCl and the deprotonation of the quinolinium ion, and the deprotonation of the hydroxyl group.

-

The pKa values can be determined from the half-equivalence points. The pH at the half-equivalence point for each deprotonation step is equal to the pKa for that step.

-

Alternatively, you can plot the first derivative of the titration curve (ΔpH/ΔV vs. V) to more accurately determine the equivalence points.

-

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometric Titration for Determining Metal-Ligand Stability Constants

This protocol describes how to determine the stability constant (log K) of a metal complex of this compound using UV-Vis spectrophotometry. This method relies on the change in the absorbance spectrum of the ligand upon complexation with a metal ion.[9][10][11][12][13][14]

Materials:

-

This compound solution of known concentration

-

Metal salt solution of known concentration (e.g., CuSO4, NiCl2, Zn(NO3)2)

-

Buffer solutions covering the desired pH range

-

UV-Vis spectrophotometer

-

Cuvettes

-

Calibrated pH meter

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare two solutions: one with only the ligand and one with the ligand and an excess of the metal ion at a pH where complex formation is expected.

-

Scan the absorbance of both solutions over a suitable wavelength range (e.g., 200-500 nm).

-

Identify the λmax for the free ligand and the metal complex. Choose a wavelength for your experiment where the difference in absorbance between the complex and the free ligand is maximal.

-

-

Prepare a Series of Solutions:

-

Prepare a series of solutions with a constant concentration of the ligand and varying concentrations of the metal ion.

-

Maintain a constant pH using a suitable buffer and a constant ionic strength with an inert salt (e.g., KCl).

-

-

Measure Absorbance:

-

Measure the absorbance of each solution at the chosen wavelength.

-

-

Data Analysis (Job's Plot Method for Stoichiometry):

-

To determine the stoichiometry of the complex (e.g., 1:1 or 1:2 metal-to-ligand ratio), prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied.

-

Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the complex.

-

-

Data Analysis (Mole Ratio Method for Stability Constant):

-

Plot the absorbance versus the molar ratio of [Metal]/[Ligand].

-

The data can be analyzed using various methods, such as the Benesi-Hildebrand method for 1:1 complexes, to calculate the stability constant (K).

-

Diagram of Spectrophotometric Titration Workflow:

Caption: Workflow for determining stability constants via UV-Vis spectrophotometry.

Quantitative Data Summary

| Metal Ion | General Order of Stability Constant (log K) |

| Mn(II) | Low |

| Fe(II) | Moderate |

| Co(II) | Moderate-High |

| Ni(II) | High |

| Cu(II) | Very High |

| Zn(II) | Moderate |

Note: This table represents a general trend. The absolute values of the stability constants will vary depending on the specific ligand, solvent, temperature, and ionic strength.

References

-

ChemBK. 8-Hydroxy-2-methylquinoline. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

- Irving, H., & Rossotti, H. S. (1954). The stabilities of some metal complexes of 8-hydroxyquinoline and related substances. Journal of the Chemical Society (Resumed), 2910-2918.

- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.

- Trajkovska, F., & Kalac, V. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27.

- El-Sayed, G. G., & El-Reash, G. M. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 249-256.

- Kubešová, K., Švec, J., & Lubal, P. (2011). Determination of Protonation Constants and Stability Constants of Lanthanides with Derivative of H4DOTA Complexes by the UV-VIS Spectrophotometry and Potentiometry. The Open Analytical Chemistry Journal, 5, 1-9.

- Prajapati, R. P., & Tiwari, D. R. (2018). Spectrophotometric study of complexes to determine the formulae and stability constant. JETIR, 5(8), 535-540.

- Patel, K. M., & Patel, K. C. (2017). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8-quinolinols mixed Ligand. International Journal of Science and Research, 6(5), 2013-2016.

-

PubChem. 4-Methoxyquinoline. National Center for Biotechnology Information. PubChem Compound Database; CID=521938. Available from: [Link]

- Faheim, A. A., & Al-Khudaydi, A. M. (2017). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Current Research in Chemistry, 9(1), 873-883.

- ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Joint Assessment of Commodity Chemicals No. 55, The OECD HPV Chemicals Programme (pp. A-1-A-3). European Centre for Ecotoxicology and Toxicology of Chemicals.

- Deshmukh, A., Kumar, R., & Thakur, S. (2019). determination of stability constants of metal–ligand complexes spectrophotometrically. Global Journal of Engineering Science and Researches, 6(1), 170-175.

- Deshmukh, A., Kumar, R., & Thakur, S. (2023). Spectrophotometric Analysis for Determining Stability Constants of Metal-Ligand Complexes. Istorijski Casopis, 72(9), 1-6.

-

University of California, Davis. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

Sources

- 1. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. asdlib.org [asdlib.org]

- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 10. benthamopenarchives.com [benthamopenarchives.com]

- 11. jetir.org [jetir.org]

- 12. curresweb.com [curresweb.com]